(2S,4S)-2-AMINO-4-CARBAMOYL-4-FLUOROBUTANOIC ACID (2S,4S)-2-AMINO-4-CARBAMOYL-4-FLUOROBUTANOIC ACID DL-threo-4-Fluoroglutamine is the DL-threo diastereomer of 4-Fluoroglutamine, a fluorinated derivative of the essential amino acid, glutamine. 4-Fluoroglutamine was developed for in vivo positron emission tomography to aid in the understanding of the phenomenon of cancer cells strong requirement for glutamine.

Brand Name: Vulcanchem
CAS No.: 238418-69-4
VCID: VC0127976
InChI: InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3-/m1/s1
SMILES: C(C(C(=O)O)N)C(C(=O)N)F
Molecular Formula: C5H9FN2O3
Molecular Weight: 164.14 g/mol

(2S,4S)-2-AMINO-4-CARBAMOYL-4-FLUOROBUTANOIC ACID

CAS No.: 238418-69-4

Cat. No.: VC0127976

Molecular Formula: C5H9FN2O3

Molecular Weight: 164.14 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-2-AMINO-4-CARBAMOYL-4-FLUOROBUTANOIC ACID - 238418-69-4

Specification

Description DL-threo-4-Fluoroglutamine is the DL-threo diastereomer of 4-Fluoroglutamine, a fluorinated derivative of the essential amino acid, glutamine. 4-Fluoroglutamine was developed for in vivo positron emission tomography to aid in the understanding of the phenomenon of cancer cells strong requirement for glutamine.

CAS No. 238418-69-4
Molecular Formula C5H9FN2O3
Molecular Weight 164.14 g/mol
IUPAC Name (2R,4R)-2,5-diamino-4-fluoro-5-oxopentanoic acid
Standard InChI InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3-/m1/s1
Standard InChI Key PGEYFCBAWGQSGT-PWNYCUMCSA-N
Isomeric SMILES C([C@H](C(=O)O)N)[C@H](C(=O)N)F
SMILES C(C(C(=O)O)N)C(C(=O)N)F
Canonical SMILES C(C(C(=O)O)N)C(C(=O)N)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator